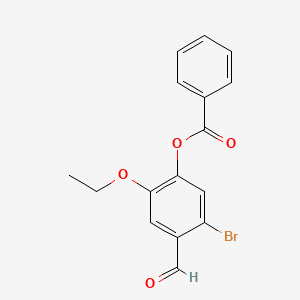

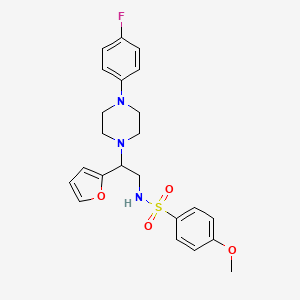

5-Bromo-2-ethoxy-4-formylphenyl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-Bromo-2-ethoxy-4-formylphenyl benzoate" is not directly mentioned in the provided papers. However, the papers do discuss related bromo-substituted benzoic acid derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of a natural product involving bromo and methoxymethyl-substituted aryl methyl ethers is described, which shares some structural similarities with the compound . Additionally, the crystal structures of bromo-hydroxy-benzoic acid derivatives have been compared, which could offer information on the potential crystal structure of "5-Bromo-2-ethoxy-4-formylphenyl benzoate" .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, which could be relevant for the synthesis of "5-Bromo-2-ethoxy-4-formylphenyl benzoate". For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate from methyl 4-bromobenzoate and iso-vanilline through condensation is detailed, providing a potential pathway that could be adapted for the synthesis of the target compound . The process involves the use of catalysts and various reagents, with specific conditions affecting the yield, which would be important considerations for the synthesis of "5-Bromo-2-ethoxy-4-formylphenyl benzoate" .

Molecular Structure Analysis

The molecular structure of "5-Bromo-2-ethoxy-4-formylphenyl benzoate" would likely exhibit characteristics similar to those of the bromo-substituted benzoic acid derivatives discussed in the papers. The crystal structures of these compounds are stabilized by hydrogen bonds and other non-covalent interactions such as Br⋯O interactions and π–π stacking . These structural details are crucial for understanding the molecular conformation and potential reactivity of "5-Bromo-2-ethoxy-4-formylphenyl benzoate".

Chemical Reactions Analysis

The chemical reactions involving bromo-substituted benzoic acid derivatives can be complex and are influenced by the substituents present on the aromatic ring. The papers describe reactions such as O-demethylation of aryl methyl ethers , which could be relevant if "5-Bromo-2-ethoxy-4-formylphenyl benzoate" undergoes similar demethylation processes. The reactivity of the formyl group in such compounds is also significant, as it can participate in various organic reactions, potentially leading to the synthesis of biologically active molecules .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-Bromo-2-ethoxy-4-formylphenyl benzoate" are not directly reported in the papers, the properties of structurally related compounds can provide some insights. For instance, the solubility, melting points, and stability of the compound could be inferred from the properties of methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds . The presence of bromine atoms and the formyl group would influence the compound's reactivity, boiling point, and density, which are important for practical applications in chemical synthesis and industry .

Aplicaciones Científicas De Investigación

Antiviral Activity

5-Bromo derivatives, including 5-Bromo-2-ethoxy-4-formylphenyl benzoate, show potential in antiviral applications. For example, 2,4-Diamino-5-bromo- and -5-chloro-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related, have demonstrated marked inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003).

Synthesis of Bioactive Compounds

5-Bromo-2-ethoxy-4-formylphenyl benzoate is an important intermediate in the synthesis of various bioactive compounds. For instance, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, closely related to this compound, is critical in synthesizing bisbibenzyls, a series of natural products with diverse biological activities (Lou Hong-xiang, 2012).

Formation of Benzofuran Analogues

5-Bromo derivatives are used in the formation of benzofuran analogues with potential pharmacological activities. For example, the reaction of 5-bromosalicylonitrile with certain reactants led to the formation of benzofuran compounds, which were screened for antimicrobial and pharmacological activities (Parameshwarappa et al., 2008).

Anti-Juvenile Hormone Activity

Some ethyl 4-(2-aryloxyhexyloxy)benzoates, structurally similar to 5-Bromo-2-ethoxy-4-formylphenyl benzoate, have been tested for anti-juvenile hormone activity in larvae of the silkworm. These compounds showed activity that could be counteracted by methoprene, a juvenile hormone agonist (Furuta et al., 2006).

Liquid-Crystalline Properties

Compounds with structural similarity to 5-Bromo-2-ethoxy-4-formylphenyl benzoate have been synthesized to study their liquid-crystalline properties. For example, alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates exhibited different smectic and nematic phases in their liquid-crystalline states, which is significant for materials science applications (Okamoto et al., 1997).

Propiedades

IUPAC Name |

(5-bromo-2-ethoxy-4-formylphenyl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO4/c1-2-20-14-8-12(10-18)13(17)9-15(14)21-16(19)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZFXEHWWZGDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethoxy-4-formylphenyl benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)

![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2506508.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)